![molecular formula C20H18 B15340655 1,2,5,10-Tetramethylindeno[2,1-a]indene](/img/structure/B15340655.png)
1,2,5,10-Tetramethylindeno[2,1-a]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,10-Tetramethylindeno[2,1-a]indene is a polycyclic aromatic hydrocarbon with a complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,5,10-Tetramethylindeno[2,1-a]indene can be synthesized through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and cyclization reactions. The choice of synthetic route depends on the desired yield, purity, and scalability of the process.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions. Catalysts such as aluminum chloride (AlCl3) or zeolites may be employed to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,5,10-Tetramethylindeno[2,1-a]indene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of alcohols and alkanes.
Substitution: Leads to the formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2,5,10-Tetramethylindeno[2,1-a]indene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development and as a potential therapeutic agent.
Industry: Employed in the production of advanced materials, such as organic semiconductors and photoluminescent materials.
Mecanismo De Acción
The mechanism by which 1,2,5,10-Tetramethylindeno[2,1-a]indene exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may bind to specific receptors or enzymes, leading to downstream effects such as inhibition of cell growth or modulation of signaling pathways.
Comparación Con Compuestos Similares
1,2,5,10-Tetramethylindeno[2,1-a]indene is compared with other similar compounds, such as:
Indeno[2,1-a]indene: A simpler analog with fewer methyl groups.
5,10-Dihydroindeno[2,1-a]indene: A hydrogenated version with different chemical properties.
2,2'-Dialkoxy-1,1'-binaphthyl: A structurally related compound with distinct photoluminescent properties.
These compounds differ in their chemical reactivity, biological activity, and industrial applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C20H18 |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1,2,5,10-tetramethylindeno[2,1-a]indene |
InChI |
InChI=1S/C20H18/c1-11-9-10-17-18(12(11)2)14(4)20-16-8-6-5-7-15(16)13(3)19(17)20/h5-10H,1-4H3 |
Clave InChI |
WCHIIWWYFVDLMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C3=C4C=CC=CC4=C(C3=C2C=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2,4-dichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B15340587.png)


![Methyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B15340609.png)

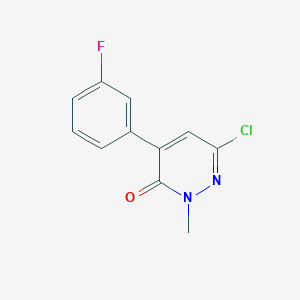

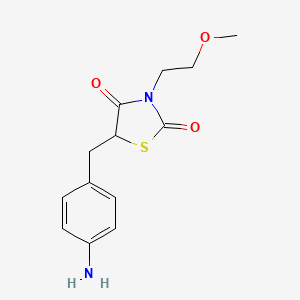
![3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid](/img/structure/B15340635.png)
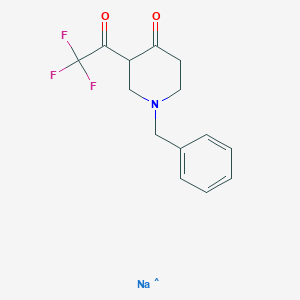
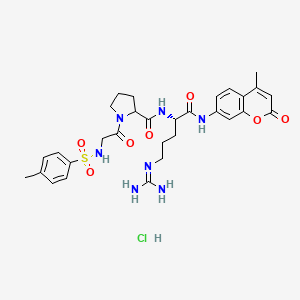
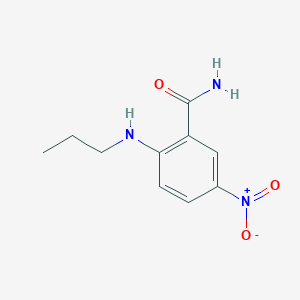

![1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340695.png)
